molecular formula C5H11NO4 B580244 Ribosamine CAS No. 532-19-4

Ribosamine

Cat. No.: B580244
CAS No.: 532-19-4
M. Wt: 149.146
InChI Key: RNZJRDIKDNXKIJ-LMVFSUKVSA-N
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Description

Ribosamine is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of ribose, a simple sugar that is a fundamental component of ribonucleic acid (RNA). This compound is characterized by the presence of an amino group attached to the ribose molecule, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ribosamine typically involves the modification of ribose through the introduction of an amino group. One common method is the ammonolysis of sugar epoxides, where an epoxide ring is opened by ammonia, resulting in the formation of this compound. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate this compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Ribosamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or sulfonates are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ribosone, while reduction can produce ribitol.

Scientific Research Applications

Ribosamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ribosamine involves its interaction with specific molecular targets within cells. It can modulate enzymatic activities and influence metabolic pathways. For instance, this compound derivatives have been shown to interact with ribosomal RNA, affecting protein synthesis. The exact pathways and molecular targets vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Ribosamine can be compared with other amino sugars such as glucosamine and galactosamine:

    Glucosamine: Similar to this compound, glucosamine is an amino sugar but is derived from glucose. It is widely used in the treatment of osteoarthritis.

    Galactosamine: Another amino sugar, galactosamine, is derived from galactose and is involved in the biosynthesis of glycoproteins.

Uniqueness of this compound: this compound’s uniqueness lies in its ribose backbone, which is a key component of RNA. This structural feature allows this compound to participate in unique biochemical pathways and interactions that are not possible with other amino sugars .

Properties

IUPAC Name

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZJRDIKDNXKIJ-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318392
Record name Ribosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-19-4
Record name Ribosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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